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Compound of Interest

Compound Name: Pyridazinediones-derivative-1

Cat. No.: B1663829 Get Quote

Introduction

Pyridazinedione derivatives are a class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse biological activities, including

cardiovascular, anti-inflammatory, and anticancer properties. A thorough understanding of their

structure and spectroscopic characteristics is paramount for drug design, development, and

quality control. This technical guide provides a comprehensive overview of the spectroscopic

analysis of a representative pyridazinedione derivative, 6-phenyl-3(2H)-pyridazinone, which will

be referred to as Pyridazinediones-derivative-1 for illustrative purposes. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

experimental protocols, tabulated spectral data, and workflow visualizations to facilitate a

deeper understanding of the spectroscopic characterization of this important class of

molecules.

Data Presentation
The spectroscopic data for Pyridazinediones-derivative-1 (6-phenyl-3(2H)-pyridazinone) is

summarized in the following tables for clarity and ease of comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ ppm) Assignment

7.14 (d, J = 8 Hz, 1H) ArH of C5 pyridazinone

7.52 (m, 7H) Ar-H

7.71 (d, J = 8 Hz, 2H) ArH

7.86 (d, J = 8 Hz, 2H) ArH

7.98 (m, 4H) Ar-H

8.13 (d, J = 8 Hz, 1H) ArH of C4 pyridazinone

9.52 (s, 1H) NH

10.82 (s, 1H) CONH

Note: Some assignments are based on data from similar derivatives and may vary slightly for

the specific compound.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Assignment

3304 N-H stretching

3130–2846 C-H stretching (aromatic and aliphatic)

1684 C=O stretching (carbonyl)

1623 C=N stretching

1600 N=C stretching

1529 Aromatic ring stretch

1282 C-N stretching

712 C-Cl stretching (in a chloro-derivative)

Table 3: Mass Spectrometry (MS) Data
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Technique m/z Value Assignment

ESI-MS 275.0509
[M+H]⁺ (for a methyl-

derivative)

ESI-HRMS 331.0020
[M+H]⁺ (for a dichloro-benzyl

derivative)

GC-MS 312.34
Molecular Ion (for a

phenylsulfonyl-derivative)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance-II 400

MHz NMR spectrophotometer.[1]

Sample Preparation: The pyridazinedione derivative is dissolved in a suitable deuterated

solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

Data Acquisition:

¹H NMR: The chemical shifts are reported in parts per million (ppm) downfield from

tetramethylsilane (TMS) as an internal standard.[1] Data is typically collected at room

temperature.

¹³C NMR: The chemical shifts are also reported in ppm relative to TMS.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied as necessary.

2. Infrared (IR) Spectroscopy

Instrumentation: IR spectra are recorded on an FT-IR spectrometer, often using an

Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: For solid samples, a small amount of the powdered compound is

placed directly on the ATR crystal. Alternatively, the KBr pellet technique can be used, where

the sample is mixed with potassium bromide and pressed into a thin disk.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Instrumentation: Mass spectra can be obtained using various ionization techniques, such as

Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer (e.g.,

Time-of-Flight, Quadrupole). ESI-MS and ESI-HRMS are commonly used for these types of

compounds.[2]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect

protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

Data Processing: The resulting mass-to-charge ratio (m/z) data is plotted to generate the

mass spectrum.

Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
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Experimental Workflow for Spectroscopic Analysis of Pyridazinediones-derivative-1
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of

Pyridazinediones-derivative-1.

Logical Relationship of Spectroscopic Data to Molecular Structure
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Relationship of Spectroscopic Data to Molecular Structure
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Caption: How different spectroscopic techniques provide specific information about the

molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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